molecular formula C7H6BrNO2 B6165293 3-bromo-2-methoxypyridine-4-carbaldehyde CAS No. 1227605-71-1

3-bromo-2-methoxypyridine-4-carbaldehyde

Cat. No.: B6165293
CAS No.: 1227605-71-1
M. Wt: 216
InChI Key:
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Description

Pyridine derivatives like “3-bromo-2-methoxypyridine-4-carbaldehyde” are often used as building blocks in the synthesis of various organic compounds, particularly in pharmaceuticals . They typically contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring with a bromine atom at the 3-position, a methoxy group at the 2-position, and a formyl group (which consists of a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom) at the 4-position .


Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the formyl group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar formyl and methoxy groups might enhance its solubility in polar solvents .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in this pathway.

Pharmacokinetics

Its molecular weight (18802 g/mol ) suggests that it could be well-absorbed and distributed in the body. Its stability and metabolic fate would need to be determined through further studies.

Result of Action

If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-bromo-2-methoxypyridine-4-carbaldehyde. For instance, its reactivity could be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions .

Advantages and Limitations for Lab Experiments

The use of 3-bromo-2-methoxypyridine-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and is not easily degraded. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations is that it is not very soluble in water, and thus may not be suitable for use in aqueous solutions.

Future Directions

The use of 3-bromo-2-methoxypyridine-4-carbaldehyde in laboratory experiments has a number of potential future directions. One potential direction is the development of new inhibitors based on the chemical structure of this compound. In addition, further research could be done on its ability to inhibit the growth of bacteria, fungi, and viruses. Furthermore, further research could be done on its anti-inflammatory and anti-cancer effects. Finally, further research could be done on its ability to act as an antioxidant and free radical scavenger.

Synthesis Methods

3-bromo-2-methoxypyridine-4-carbaldehyde is synthesized by the reaction of 2-methyl-3-hydroxy-1-pyridine and bromoacetaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition of the bromoacetaldehyde to the pyridine ring, followed by a ring-opening of the pyridine ring and subsequent elimination of the bromide ion. The reaction is carried out at a temperature of 80-90°C and yields a pale yellow solid product.

Scientific Research Applications

3-bromo-2-methoxypyridine-4-carbaldehyde is widely used in scientific research, due to its ability to form a variety of compounds with different functional groups. It is commonly used as an inhibitor of certain enzymes, as it can bind to the active site and block the enzyme from functioning. It is also used in the synthesis of drugs, such as antibiotics, and in the synthesis of polymers. In addition, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors.

Safety and Hazards

As with many organic compounds, “3-bromo-2-methoxypyridine-4-carbaldehyde” could potentially be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-methoxypyridine-4-carbaldehyde involves the bromination of 2-methoxypyridine-4-carbaldehyde followed by the introduction of a bromine substituent at the 3-position of the pyridine ring. The final step involves the protection of the aldehyde group with a methoxy group.", "Starting Materials": [ "2-methoxypyridine-4-carbaldehyde", "Bromine", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methoxypyridine-4-carbaldehyde with bromine in acetic acid and methanol to yield 3-bromo-2-methoxypyridine-4-carbaldehyde", "Step 2: Treatment of 3-bromo-2-methoxypyridine-4-carbaldehyde with sodium hydroxide and bromine to introduce a bromine substituent at the 3-position of the pyridine ring", "Step 3: Protection of the aldehyde group with methanol in the presence of hydrochloric acid to yield 3-bromo-2-methoxypyridine-4-carbaldehyde" ] }

1227605-71-1

Molecular Formula

C7H6BrNO2

Molecular Weight

216

Purity

95

Origin of Product

United States

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